molecular formula C12H10O4 B2687163 7-hydroxy-3-propionyl-2H-chromen-2-one CAS No. 500364-48-7

7-hydroxy-3-propionyl-2H-chromen-2-one

Cat. No. B2687163
M. Wt: 218.208
InChI Key: NZLKCRHSDZUCGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-hydroxy-3-propionyl-2H-chromen-2-one” is a chemical compound with the CAS Number: 500364-48-7 . It has a molecular weight of 218.21 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10O4/c1-2-10(14)9-5-7-3-4-8(13)6-11(7)16-12(9)15/h3-6,13H,2H2,1H3 . This indicates the compound has 12 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-hydroxy-3-propionyl-2H-chromen-2-one” are not fully detailed in the retrieved data. The compound has a molecular weight of 218.21 .

Scientific Research Applications

  • Pharmaceutical and Biomedical Research

    • Coumarin derivatives have a myriad of applications in medical science, biomedical research .
    • They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV .
    • They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase .
    • The most widely used method for their synthesis is Pechmann reaction, which involves the condensation between phenols and β-keto esters, in the presence of an acid catalyst .
  • Industrial Applications

    • Coumarin derivatives are attracting considerable attention due to their wide range of applications such as optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals .
    • The novel compounds are also utilized in drug and pesticidal preparations .
  • Antimalarial Activity

    • Some coumarin derivatives have shown antimalarial activity . For instance, a compound with a dimethylamino substitution in the para position of the ring has antimalarial activity five times lower than a compound containing a nitro group .
  • Synthesis of Biologically Active Pyran and Pyridine Derivatives

    • The multicomponent reactions of certain coumarin derivatives with aromatic aldehydes and malononitrile have been studied to generate potentially biologically active pyran and pyridine derivatives .
  • Synthesis of 7-Hydroxy-4-Substituted Coumarins

    • A mixture of resorcinol and ethyl acetoacetate (or other similar compounds) in acetic acid (or other acids) can be stirred at 100°C under Ar protection for several hours to synthesize 7-hydroxy-4-substituted coumarins .
  • Optical Applications

    • Coumarin derivatives are attracting considerable attention due to their wide range of applications such as optical brighteners .
    • They are also used as photosensitizers , fluorescent and laser dyes .
  • Additives in Various Industries

    • These compounds are used as additives in food, perfumes, cosmetics, and pharmaceuticals .
    • The novel compounds are also utilized in drug and pesticidal preparations .
  • Synthesis of Other Compounds

    • The multicomponent reactions of certain coumarin derivatives with aromatic aldehydes and malononitrile were studied in order to generate potentially biologically active pyran and pyridine derivatives .

properties

IUPAC Name

7-hydroxy-3-propanoylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-2-10(14)9-5-7-3-4-8(13)6-11(7)16-12(9)15/h3-6,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLKCRHSDZUCGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-3-propionyl-2H-chromen-2-one

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